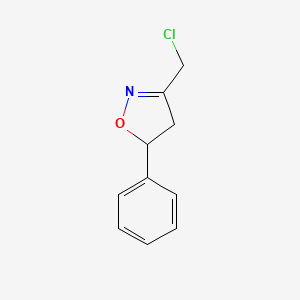

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

Description

Significance of 4,5-Dihydro-1,2-Oxazoles (Isoxazolines) as Versatile Heterocyclic Scaffolds in Organic Synthesis

The 4,5-dihydro-1,2-oxazole ring system, commonly referred to as 2-isoxazoline or simply isoxazoline (B3343090), represents a privileged five-membered heterocyclic scaffold in the fields of organic and medicinal chemistry. These compounds are recognized as versatile synthons, or building blocks, for the synthesis of a wide array of more complex molecules. Their utility stems from the inherent reactivity of the N-O bond, which can be cleaved under various conditions to yield valuable bifunctional compounds such as γ-amino alcohols.

The primary and most widely utilized method for the synthesis of isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This reaction is often highly regioselective and stereoselective, providing a powerful tool for controlling molecular architecture. The isoxazoline framework is not merely a synthetic intermediate; it is a core component of numerous molecules exhibiting a broad spectrum of biological activities. Academic research has demonstrated that isoxazoline derivatives possess properties including:

Antimicrobial

Anticancer nih.gov

Anti-inflammatory nih.gov

Antifungal nih.gov

The stability and functionality of the isoxazoline ring make it an attractive scaffold for the development of new therapeutic agents and agrochemicals. For instance, fluorinated isoxazolines have been synthesized and evaluated for their antibacterial activities, highlighting how modifications to the core structure can tune biological properties.

Overview of the Academic Research Landscape for 3-Substituted-5-phenyl-4,5-dihydro-1,2-oxazoles

Within the broader class of isoxazolines, derivatives bearing substituents at the 3- and 5-positions have attracted considerable academic interest. The presence of a phenyl group at the 5-position is a common motif, often introduced via the cycloaddition of a nitrile oxide with styrene (B11656) or a related derivative. The substituent at the 3-position can be varied widely, allowing for the systematic investigation of structure-activity relationships (SAR).

Academic studies on 3-substituted-5-phenyl-4,5-dihydro-1,2-oxazoles have spanned various domains:

Synthesis and Methodology: A significant portion of research focuses on novel synthetic routes to these compounds. This includes the development of catalytic asymmetric methods to produce enantiomerically enriched isoxazolines, which is crucial for pharmacological studies as different enantiomers can have distinct biological effects. nih.gov

Medicinal Chemistry: Researchers have synthesized libraries of these compounds to screen for various biological activities. For example, derivatives have been designed and evaluated as potential antidepressant and antianxiety agents.

Structural Studies: X-ray crystallography and NMR spectroscopy are used to elucidate the precise three-dimensional structure of these molecules. Such studies have confirmed, for instance, that the isoxazoline ring typically adopts a non-planar envelope conformation.

The research indicates a sustained effort to functionalize the 3-position of the 5-phenylisoxazoline scaffold to explore new chemical space and identify novel bioactive compounds.

Scope and Focused Academic Research Directions for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

Direct academic research specifically focused on 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is limited in published literature. However, the structure of this compound suggests clear and focused directions for academic investigation, primarily centered on its utility as a reactive intermediate for further chemical synthesis.

The key feature of this molecule is the chloromethyl group at the 3-position. This functional group is a versatile electrophilic handle, making the compound an excellent substrate for nucleophilic substitution reactions. This opens a pathway to a wide range of new 3-substituted derivatives that would be otherwise difficult to access directly via cycloaddition.

Table 1: Potential Synthetic Transformations of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

| Nucleophile | Reagent Example | Resulting Functional Group at C3 | Potential Application Area |

| Oxygen Nucleophiles | Phenols, Alcohols | Aryloxymethyl, Alkoxymethyl | Medicinal Chemistry, Agrochemicals |

| Sulfur Nucleophiles | Thiols, Thiophenols | Alkylthiomethyl, Arylthiomethyl | Antifungal Agents, Material Science |

| Nitrogen Nucleophiles | Amines, Anilines, Azides | Aminomethyl, Azidomethyl | Pharmaceutical Synthesis |

| Carbon Nucleophiles | Cyanide, Enolates | Cyanomethyl, Ketoalkyl | Organic Synthesis Building Blocks |

Focused academic research on this compound would likely pursue the following directions:

Library Synthesis: Utilizing the reactivity of the chloromethyl group to synthesize a diverse library of 3-alkoxymethyl, 3-aminomethyl, and 3-thiomethyl-5-phenylisoxazolines.

Bioactivity Screening: Evaluating these newly synthesized derivatives for a range of biological activities, leveraging the known pharmacological potential of the isoxazoline scaffold.

Development of Novel Synthetic Intermediates: Transforming the chloromethyl group into other useful functionalities (e.g., an aldehyde via oxidation, or a phosphonium salt for Wittig reactions) to create more complex molecular architectures. For instance, the related (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde has been synthesized as a versatile intermediate. nih.gov

In essence, 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is poised to be a valuable starting material for academic research aimed at expanding the chemical diversity and pharmacological applications of the 5-phenylisoxazoline family.

Compound Names

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPOZCYAWVJLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80061-95-6 | |

| Record name | 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Explorations into the Reactivity and Chemical Transformations of 3 Chloromethyl 5 Phenyl 4,5 Dihydro 1,2 Oxazole

Reactivity Profile of the Chloromethyl Functionality

The chloromethyl group (-CH₂Cl) attached to the C3 position of the dihydrooxazole ring is a potent electrophilic site. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon susceptible to attack by a wide array of nucleophiles. This reactivity is central to the role of the compound as a synthon for introducing the 5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methyl moiety into other molecules.

Nucleophilic Substitution Reactions with Diverse Chemical Nucleophiles

The methylene carbon of the chloromethyl group readily undergoes Sₙ2 reactions with various nucleophiles. This allows for the straightforward synthesis of a series of 3-substituted derivatives. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed into an amine or participate in cycloaddition reactions. acs.org

The scope of this transformation is broad, encompassing a variety of nucleophiles to forge new carbon-heteroatom bonds. While direct studies on 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole are limited, the reactivity is analogous to other chloromethylated heterocyclic systems.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN |

| Thiols | Sodium Thiophenoxide (NaSPh) | -CH₂SPh |

| Amines | Ammonia (NH₃), Alkylamines (RNH₂) | -CH₂NH₂, -CH₂NHR |

| Alcohols | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ |

These reactions typically proceed under mild conditions and provide high yields of the corresponding substituted products, highlighting the utility of the chloromethyl group as a versatile chemical handle.

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

Beyond forming bonds with heteroatoms, the electrophilic nature of the chloromethyl group is instrumental in creating new carbon-carbon bonds. This is particularly significant in the synthesis of more complex molecular architectures. The compound can participate in Friedel-Crafts-type alkylation reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov In these reactions, the dihydrooxazole moiety is attached to an aromatic ring through a methylene bridge.

The reaction proceeds via the formation of a carbocation intermediate, stabilized by the Lewis acid, which is then attacked by the aromatic ring. While Friedel-Crafts alkylations can sometimes be complicated by polyalkylation and carbocation rearrangements, the specific nature of this synthon often allows for controlled reactions. youtube.com

Furthermore, reactions with organometallic reagents, such as Grignard reagents or organocuprates, can also lead to C-C bond formation, although this can be competitive with reactions at the dihydrooxazole ring itself depending on the conditions and the nature of the organometallic species. nih.govnih.gov The use of soft nucleophiles like enolates from β-dicarbonyl compounds can also be employed to extend the carbon chain at the C3-position.

Ring-Opening and Rearrangement Pathways of the 4,5-Dihydro-1,2-Oxazole Core

The 4,5-dihydro-1,2-oxazole (or 2-isoxazoline) ring is a strained five-membered heterocycle containing a relatively weak N-O bond. This inherent strain and the weak heteroatom-heteroatom bond make the ring susceptible to cleavage under various conditions, including acid or base catalysis, reduction, or thermal and photochemical induction. nih.govutexas.edu This reactivity allows the isoxazoline (B3343090) ring to serve as a masked functional group, which can be unveiled to reveal acyclic structures or rearranged to form different heterocyclic systems.

Acid- and Base-Catalyzed Ring Opening Mechanisms of Dihydrooxazoles

The dihydrooxazole ring can be opened under both acidic and basic conditions. Acid-catalyzed ring opening is often initiated by the protonation of the ring nitrogen or oxygen, which activates the ring for nucleophilic attack. acs.org This can lead to the cleavage of the N-O bond. For example, treatment with a strong acid in the presence of water can hydrolyze the ring to yield a β-hydroxy ketone.

Base-catalyzed ring-opening often proceeds via deprotonation at a position alpha to the ring, leading to elimination and rearrangement. researchgate.net A common transformation is the isomerization of 2-isoxazolines into β-hydroxynitriles, which occurs without loss of enantiomeric purity if a chiral center is present. nih.gov This process highlights the utility of the isoxazoline as a precursor to valuable acyclic building blocks.

Thermally and Photochemically Induced Rearrangements of Oxazole (B20620) Systems

Thermal and photochemical stimuli can induce significant rearrangements of the dihydrooxazole core. Thermally induced reactions can lead to ring cleavage and re-cyclization into more stable isomeric forms. For instance, certain substituted oxazolines have been observed to rearrange into isocyanates upon heating. nih.gov

Photochemical rearrangements of isoxazoles and their dihydro derivatives are well-documented and can lead to a variety of products. nih.govresearchgate.net Irradiation with UV light often promotes the homolytic cleavage of the weak N-O bond, forming a diradical intermediate. nih.gov This intermediate can then undergo a series of skeletal rearrangements. For 5-phenyl substituted isoxazoles, a common photochemical pathway involves transposition to the corresponding oxazole. researchgate.net Another pathway can lead to the formation of acyl azirine intermediates, which can be trapped by nucleophiles or rearrange further. nih.govresearchgate.net These photo-induced transformations provide access to complex molecular structures that are often difficult to synthesize through conventional thermal reactions. cas.cz

Transformation into Acyclic and Diverse Cyclic Structures

The strategic opening of the 4,5-dihydro-1,2-oxazole ring is a powerful tool in synthetic organic chemistry. The isoxazoline moiety is often regarded as a stable precursor to γ-amino alcohols and β-hydroxy ketones. nih.gov

Reductive cleavage of the N-O bond, typically achieved through catalytic hydrogenation (e.g., using H₂/Raney Ni) or with reducing agents like zinc in acetic acid, is a cornerstone transformation. This reaction unmasks a 1,3-amino alcohol functionality, a key structural motif in many natural products and pharmaceuticals. acs.org

Table 2: Products from Ring-Opening of the 4,5-Dihydro-1,2-Oxazole Core

| Reaction Condition | Key Intermediate/Process | Major Acyclic Product |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Reductive N-O bond cleavage | γ-Amino alcohol |

| Acid Hydrolysis (e.g., H₃O⁺) | N-O bond cleavage | β-Hydroxy ketone |

Furthermore, the various functionalities within the ring and its substituents can be manipulated to construct diverse and more complex cyclic systems. For example, intermediates derived from ring-opening can undergo subsequent intramolecular cyclization to form β-lactams or other heterocyclic structures. acs.orgresearchgate.net The versatility of the 4,5-dihydro-1,2-oxazole ring thus extends far beyond its initial structure, solidifying its role as a valuable synthetic intermediate. nih.gov

Cycloaddition Reactions and Pericyclic Transformations of the Oxazole System.

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of complex cyclic systems. The participation of the 4,5-dihydro-1,2-oxazole ring in such reactions is a subject of considerable interest, although detailed studies on 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole itself are not extensively documented.

The 4,5-dihydro-1,2-oxazole ring system, being a partially saturated heterocycle, does not typically act as a 1,3-dipole for [3+2] cycloaddition reactions. The synthesis of the isoxazoline ring itself is a classic example of a [3+2] cycloaddition, where a nitrile oxide (the 1,3-dipole) reacts with an alkene (the dipolarophile). nih.gov Once formed, the isoxazoline ring is generally stable and does not readily undergo further cycloaddition reactions in the same manner.

However, related aromatic oxazoles have been shown to participate in formal [3+2] cycloadditions. For instance, reactions of substituted oxazoles with nitrosobenzene (B162901) can lead to 2,5-dihydro-1,2,4-oxadiazoles. This transformation is believed to proceed via a ring-opening of the oxazole, initiated by an attack from the nitrosobenzene, rather than a direct cycloaddition with the intact oxazole ring acting as a 1,3-dipole. researchgate.net There is currently a lack of specific research demonstrating similar reactivity for 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org For a molecule to act as the diene component in a Diels-Alder reaction, it must typically possess a conjugated diene system. The 4,5-dihydro-1,2-oxazole ring of the title compound lacks this feature and is therefore not expected to function as a diene in the classical sense.

In contrast, aromatic oxazoles can serve as dienes in Diels-Alder reactions, particularly with reactive dienophiles. These reactions often lead to the formation of pyridines or furans after a subsequent rearrangement or elimination from the initial cycloadduct. clockss.org The reactivity of the oxazole in this context is influenced by the substituents on the ring. youtube.comchemistrysteps.com There is no available scientific literature that describes the participation of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole or similar isoxazolines as dienes in Diels-Alder reactions. The stability of the isoxazoline ring generally precludes it from engaging in such transformations under typical conditions.

Derivatization and Functional Group Interconversions on the Oxazoline (B21484) Skeleton.

The primary site of reactivity for derivatization on the 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole skeleton is the chloromethyl group at the 3-position. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution.

While direct studies on the dihydro-oxazole are scarce, research on the analogous aromatic compound, 3-(chloromethyl)-5-phenylisoxazole, provides significant insight. The chloromethyl group in this related compound is a versatile handle for a variety of chemical transformations. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. researchgate.net For example, reactions with phenols under Williamson ether synthesis conditions yield the corresponding aryloxymethyl derivatives. Furthermore, treatment with nucleophiles such as sodium methylate, sodium thiolates (e.g., sodium phenylthiolate, sodium benzylthiolate), and amines like morpholine (B109124) results in the displacement of the chlorine atom to introduce methoxy, various sulfanyl (B85325) groups, and a morpholine residue, respectively. researchgate.net

The following table summarizes representative nucleophilic substitution reactions reported for the closely related 3-chloromethyl-5-phenylisoxazole, which are anticipated to be similar for 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole.

| Nucleophile | Reagents/Conditions | Product Functional Group |

| Substituted Phenols | Williamson ether synthesis | Aryloxymethyl |

| Sodium Methylate | Methanol | Methoxymethyl |

| Sodium Phenylthiolate | Methanol | (Phenylsulfanyl)methyl |

| Sodium Benzylthiolate | Methanol | (Benzylsulfanyl)methyl |

| Morpholine | Methanol | Morpholin-4-ylmethyl |

| Sodium Azide | Not specified | Azidomethyl |

Data inferred from reactions of 3-chloromethyl-5-phenylisoxazole. researchgate.netelsevierpure.com

Direct functionalization of the 4,5-dihydro-1,2-oxazole ring at the C4 or C5 positions is not a commonly reported transformation, especially in the presence of the highly reactive chloromethyl group. The saturated nature of these carbon atoms makes them generally unreactive towards many reagents without prior activation. While methods for the palladium-catalyzed C4 and C5 arylation of aromatic isoxazoles have been described, these rely on C-H bond activation of the aromatic ring. researchgate.net Such methodologies are not directly applicable to the saturated backbone of the isoxazoline ring in 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole. Research on the selective functionalization of this specific heterocyclic core is an area that remains to be explored.

Mechanistic Investigations of Key Transformations.

Detailed mechanistic studies on the reactions of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole are not available in the current scientific literature. However, the mechanisms of the key transformations involving the reactive chloromethyl group can be confidently predicted based on well-established principles of organic chemistry.

The derivatization of the chloromethyl group via nucleophilic substitution is expected to proceed through a standard SN2 mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction would be influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.

For potential reactions involving the isoxazoline ring, such as ring-opening, the mechanism would be highly dependent on the reagents and conditions employed. Isoxazoline rings can be cleaved under reductive conditions, often leading to amino alcohols, but the specific pathways can vary. acs.org Cationic ring-opening polymerization of related 4,5-dihydrooxazoles has also been reported, proceeding through an oxazolinum intermediate. nih.gov Without specific experimental studies on 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole, any proposed mechanisms for reactions at the heterocyclic core would be speculative.

Elucidation of Reaction Intermediates and Transition States

The formation and subsequent reactions of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole involve several key intermediates and transition states. The principal method for the synthesis of the 4,5-dihydroisoxazole ring system is the [3+2] cycloaddition of a nitrile oxide with an alkene. In the case of the title compound, this involves the reaction of chloroacetonitrile (B46850) oxide with styrene (B11656).

The reaction proceeds through a concerted, pericyclic mechanism. wikipedia.org Computational studies on analogous 1,3-dipolar cycloadditions suggest that the reaction passes through a highly ordered transition state where the nitrile oxide and the alkene approach each other in a specific orientation. researchgate.netnih.gov The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and regioselectivity of this cycloaddition. wikipedia.orgresearchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. For the reaction between chloroacetonitrile oxide and styrene, the dominant interaction is typically between the HOMO of the alkene (styrene) and the LUMO of the 1,3-dipole (chloroacetonitrile oxide).

Transformations involving the chloromethyl group at the 3-position typically proceed through standard nucleophilic substitution mechanisms. Depending on the nucleophile and reaction conditions, these reactions can occur via an S\N1 or S\N2 pathway. An S\N2 mechanism would involve a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral. This proceeds through a pentacoordinate transition state. While the carbon of the chloromethyl group itself is not a stereocenter, the stereochemistry of the adjacent ring can influence the accessibility of this transition state.

Detailed Analysis of Stereochemical Outcomes and Regiochemical Control in Transformations

The 1,3-dipolar cycloaddition that forms the 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole ring is subject to important regiochemical and stereochemical considerations.

Regiochemical Control:

The reaction between an unsymmetrical nitrile oxide (chloroacetonitrile oxide) and an unsymmetrical alkene (styrene) can theoretically lead to two different regioisomers: 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole and 3-(chloromethyl)-4-phenyl-4,5-dihydro-1,2-oxazole. The observed regioselectivity is predominantly for the 5-phenyl substituted isomer. nih.gov This preference can be explained by FMO theory. The calculations of the orbital coefficients of the HOMO of styrene and the LUMO of chloroacetonitrile oxide would show that the largest coefficient on the HOMO of styrene is on the terminal carbon of the double bond, while the largest coefficient on the LUMO of chloroacetonitrile oxide is on the carbon atom of the nitrile oxide. The preferential bonding between these two atoms leads to the formation of the 5-phenyl substituted product.

| Reactant 1 | Reactant 2 | Predominant Regioisomer | Theoretical Basis |

| Chloroacetonitrile oxide | Styrene | 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole | FMO theory (HOMOstyrene-LUMOnitrile oxide interaction) |

Stereochemical Outcomes:

The 1,3-dipolar cycloaddition is a syn-addition with respect to the alkene. This means that the relative stereochemistry of any substituents on the alkene is retained in the product. For a monosubstituted alkene like styrene, a chiral center is created at the C5 position of the dihydroisoxazole (B8533529) ring. In the absence of any chiral influence, a racemic mixture of the (R)- and (S)-enantiomers would be expected.

However, the use of chiral catalysts or auxiliaries can induce stereoselectivity, leading to an enrichment of one enantiomer or diastereomer. Ligand-controlled stereodivergent 1,3-dipolar cycloadditions have been developed for similar systems, allowing for the selective formation of either endo- or exo-cycloadducts by choosing the appropriate chiral ligand. rsc.org While specific studies on 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole are not prevalent, the principles from related systems suggest that high levels of stereocontrol are achievable.

| Transformation | Stereochemical Principle | Expected Outcome |

| 1,3-Dipolar Cycloaddition | Syn-addition | Racemic mixture (without chiral control) |

| Nucleophilic Substitution (S\N2) | Inversion of configuration | Dependent on the nucleophile's stereochemistry |

Theoretical and Computational Investigations of 4,5 Dihydro 1,2 Oxazole Systems

Electronic Structure and Bonding Characteristics of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

The electronic properties of the 4,5-dihydro-1,2-oxazole ring are fundamental to its stability and reactivity. Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in characterizing these features.

Quantum chemical calculations are pivotal in describing the distribution of electrons within a molecule, which in turn dictates its chemical behavior. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity.

For 4,5-dihydro-1,2-oxazole systems, the HOMO is typically characterized by significant contributions from the nitrogen and oxygen atoms of the heterocyclic ring, reflecting the presence of lone pair electrons. The LUMO, conversely, is often distributed across the C=N-O fragment, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. orientjchem.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to visualize these orbitals and map the electron density. ajchem-a.com Molecular Electrostatic Potential (MEP) maps, for instance, can reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the region around the chloromethyl group would exhibit positive potential.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Oxadiazole (Analogous System) As specific data for the target molecule is not available, this table presents data for a related heterocyclic compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate the typical outputs of such calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.87 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 4.98 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on an analogous system. ajchem-a.com

The N-O bond is a defining feature of the 1,2-oxazole ring system. Its relative weakness compared to C-C or C-N bonds makes it a potential site for ring-opening reactions, a characteristic that is important in both synthetic applications and biological activity. Computational methods allow for a detailed analysis of the N-O bond length and strength. In related heterocyclic systems, DFT calculations have been used to determine bond lengths with high accuracy, often showing good agreement with experimental X-ray crystallographic data. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides further insight into the bonding within the molecule. It can be used to study hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. For example, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified to assess their stabilizing effects.

Table 2: Calculated Geometrical Parameters for an Oxazole (B20620) Derivative (Analogous System) This table provides an example of calculated bond lengths and angles for an oxazole-containing compound, demonstrating the type of data obtained from DFT studies.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (in ring) | 1.367 | - |

| N-O (in ring) | - | - |

| C=N (in ring) | 1.298 | - |

| O-C=N | - | 114.1 |

| C-O-C | - | 107.4 |

Data derived from DFT/B3LYP calculations on related heterocyclic systems. ajchem-a.comirjweb.com

Computational Studies of Reaction Mechanisms

Understanding the pathways through which molecules are formed is a central theme in chemistry. Computational studies provide a window into the energetic landscapes of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

The most common route to synthesizing 4,5-dihydro-1,2-oxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. For 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole, this would involve the reaction of chloroacetonitrile (B46850) oxide with styrene (B11656).

Computational chemists can model this reaction by calculating the energies of the reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping the entire reaction pathway, a detailed energy profile can be constructed. These studies have generally shown that the 1,3-dipolar cycloaddition is a concerted, though often asynchronous, process. researchgate.net

The geometry of the transition state provides crucial information about the mechanism. For instance, the lengths of the forming C-C and C-O bonds in the transition state can indicate the degree of synchronicity of the reaction. DFT calculations have been successfully used to locate and characterize these transition states, and the results are often in good agreement with experimental observations. researchgate.net

The 1,3-dipolar cycloaddition reaction to form 3,5-disubstituted 4,5-dihydro-1,2-oxazoles can, in principle, yield two different regioisomers. The observed regioselectivity is a key aspect that can be explained through computational models. FMO theory is often invoked to rationalize the outcome. The reaction is typically controlled by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is determined by the alignment of the orbitals that leads to the most favorable interaction, which is dependent on the relative energies of the FMOs and the magnitudes of the atomic orbital coefficients at the reacting centers.

In the reaction between a nitrile oxide and an alkene, the dominant interaction is usually between the HOMO of the alkene and the LUMO of the nitrile oxide, or vice versa. DFT calculations can predict the energies and coefficients of these orbitals, thus allowing for a prediction of the major regioisomer. nih.gov For the reaction of chloroacetonitrile oxide with styrene, computational studies on analogous systems suggest that the formation of the 5-phenyl substituted isoxazoline (B3343090) is favored. researchgate.net

Furthermore, distortion-interaction analysis, a computational tool based on DFT, can be used to dissect the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This approach has shown that both steric and electronic factors play a crucial role in determining the regioselectivity of these cycloadditions. researchgate.net

Table 3: Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions

| Factor | Description |

| Frontier Molecular Orbital (FMO) Interactions | The overlap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) dictates the preferred orientation of addition. |

| Steric Effects | Steric hindrance between bulky substituents on the dipole and dipolarophile can disfavor certain transition states, thereby influencing the regiochemical outcome. |

| Electrostatic Interactions | Favorable electrostatic interactions between regions of positive and negative potential on the reacting molecules can contribute to the stability of a particular transition state. |

| Distortion-Interaction Energy | The balance between the energy required to distort the reactants and the stabilizing interaction energy in the transition state determines the overall activation barrier and selectivity. |

Aromaticity and Stability Assessments of Related Oxazole and Dihydro-1,2-Oxazole Ring Systems

Aromaticity is a key concept in chemistry that is associated with enhanced stability. Oxazole, the fully unsaturated parent ring, is considered an aromatic compound, albeit less so than rings like benzene or imidazole. nih.gov Its aromaticity arises from the delocalization of six π-electrons within the five-membered ring.

The 4,5-dihydro-1,2-oxazole ring, by contrast, is not aromatic as it lacks a continuous cycle of p-orbitals. The saturation at the C4 and C5 positions breaks the π-conjugation. This difference in aromatic character has profound implications for the chemical and physical properties of these two ring systems. Aromatic oxazoles are generally more stable and less reactive than their non-aromatic dihydro counterparts.

Computational methods can be used to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding at the center of a ring is calculated. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. A HOMA value close to 1 suggests a high degree of aromaticity, while a value close to 0 indicates a non-aromatic system. Comparative computational studies on osmium-containing analogues have shown that the aromatic osmaoxazole ring exhibits a diatropic ring current, consistent with its aromatic nature. nih.gov

Evaluation of Aromaticity Indices (e.g., HOMA) in Dihydro-1,2-Oxazole Scaffolds

Aromaticity is a fundamental concept in chemistry, denoting a particular stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, which evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic character.

For the 4,5-dihydro-1,2-oxazole scaffold, the presence of two sp³-hybridized carbon atoms (C4 and C5) disrupts the continuous π-conjugation required for aromaticity. Consequently, the dihydro-1,2-oxazole ring is inherently non-aromatic. Computational studies on related fully unsaturated five-membered heterocycles like oxazoles demonstrate a degree of aromaticity, though it is influenced by the nature and position of substituents. In contrast, the saturated portion of the 4,5-dihydro-1,2-oxazole ring prevents the fulfillment of Hückel's rule (4n+2 π electrons in a cyclic, planar, and fully conjugated system).

While direct HOMA calculations for "3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole" are not extensively reported in the literature, theoretical calculations would undoubtedly yield a HOMA value approaching zero for the heterocyclic ring, confirming its non-aromatic nature. The phenyl substituent at the C5 position, however, would exhibit a high HOMA value, characteristic of its aromaticity.

Thermodynamic and Kinetic Stability Predictions and Their Influence on Reactivity

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the thermodynamic and kinetic stability of molecules. Thermodynamic stability relates to the relative energy of a compound, while kinetic stability pertains to the energy barrier for its reaction. These predictions are crucial for understanding the reactivity of 4,5-dihydro-1,2-oxazole systems.

The stability of "3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole" is influenced by several factors, including the inherent strain of the five-membered ring and the electronic and steric effects of its substituents. The phenyl group at the C5 position can contribute to the stability through steric bulk, which may shield the ring from certain reactions. The chloromethyl group at the C3 position introduces a potential reactive site.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its chemical and biological properties. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore the preferred shapes and dynamic behavior of molecules like substituted dihydro-1,2-oxazoles.

Preferred Conformations and Rotational Barriers of Substituted Dihydro-1,2-Oxazoles

The 4,5-dihydro-1,2-oxazole ring is not planar and typically adopts an "envelope" or "twist" conformation. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. For "3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole," the C5 atom, bearing the bulky phenyl group, is often the atom that deviates from the plane. nih.gov

Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying the lowest energy (most stable) conformations. The rotational barriers between different conformations, for instance, the rotation of the phenyl group or the chloromethyl group, can also be calculated. These barriers provide insight into the flexibility of the molecule. The rotation of the phenyl group relative to the dihydro-oxazole ring is a key conformational feature, and its preferred orientation will be a balance between steric hindrance and potential weak intramolecular interactions.

| Dihedral Angle | Description | Predicted Barrier (kcal/mol) |

| C4-C5-C(phenyl)-C(phenyl) | Rotation of the phenyl group | Low to moderate |

| N2-C3-CH2-Cl | Rotation of the chloromethyl group | Low |

Note: The predicted barrier values are qualitative and would require specific computational studies for precise quantification.

Influence of Substituents on Molecular Flexibility and Reactive Conformations

The nature and position of substituents on the dihydro-1,2-oxazole ring significantly influence its molecular flexibility and the accessibility of reactive conformations. The phenyl group at C5 in "3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole" is expected to have a pronounced effect. Its bulkiness can restrict the conformational freedom of the ring and influence the orientation of the chloromethyl group at C3.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformational space and the transitions between different conformations. These simulations can identify the most populated conformations in a given environment, which are often the most likely to be the reactive conformations. For a reaction to occur, the molecule must adopt a specific conformation that allows for optimal orbital overlap with the reacting species. Understanding the influence of substituents on the conformational landscape is therefore crucial for predicting reactivity.

Computational Spectroscopy for Structural Elucidation of Novel Derivatives

Computational spectroscopy is a vital tool for the structural elucidation of newly synthesized compounds. By predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, a direct comparison with experimental data can be made, providing strong evidence for the proposed structure.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Assignment

NMR Spectroscopy: Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. ejournal.by For "3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole," theoretical calculations can predict the chemical shifts for each proton and carbon atom in the molecule. These predictions are highly sensitive to the molecular geometry, making them valuable for confirming the proposed structure and stereochemistry.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~155 |

| CH₂ (Chloromethyl) | ~4.5 | ~40 |

| C4 | ~3.0-3.5 (diastereotopic) | ~45 |

| C5 | ~5.5 | ~85 |

| Phenyl-H (ortho) | ~7.4 | ~126 |

| Phenyl-H (meta) | ~7.3 | ~129 |

| Phenyl-H (para) | ~7.3 | ~128 |

Note: These are approximate values based on computational studies of similar structures and would need to be calculated specifically for the target molecule.

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=N stretching of the oxazoline (B21484) ring, and vibrations of the phenyl group.

Predicted IR Frequencies for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=N stretch | ~1650 |

| C-O stretch | ~1250 |

Note: These are approximate values and are typically scaled to better match experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org For "3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole," the UV-Vis spectrum is expected to be dominated by transitions involving the phenyl chromophore. The position and intensity of the absorption bands can be influenced by the substitution on the dihydro-oxazole ring.

Predicted UV-Vis Absorption for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

| Transition | Predicted λmax (nm) |

|---|

Note: The exact λmax is dependent on the solvent and the specific computational method used.

Validation of Theoretical Models against Advanced Experimental Characterization of Derived Products.nih.govmdpi.com

The validation of theoretical and computational models through advanced experimental characterization is a cornerstone of modern chemical research, providing a critical feedback loop that enhances the predictive power of in silico methods. For 4,5-dihydro-1,2-oxazole systems, this process is essential for confirming molecular structures, understanding reaction mechanisms, and accurately predicting spectroscopic properties. The synergy between computational chemistry, primarily Density Functional Theory (DFT), and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry provides a robust framework for the comprehensive analysis of these heterocyclic compounds.

A primary application of this validation process is in the unambiguous determination of molecular structure and regiochemistry, particularly for products derived from 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net Experimental techniques like 1D NMR (¹H and ¹³C) and 2D NMR (COSY and HSQC) are used to elucidate the structure of synthesized isoxazolines. researchgate.net For instance, the formation of 3,5-disubstituted isoxazoline regioisomers can be confirmed through detailed NMR analysis. researchgate.net These experimental findings are then corroborated by DFT calculations, which can compute the energies of different possible isomers and transition states, thereby explaining the observed regioselectivity. nih.gov Studies on novel quinazolinone–isoxazoline and pyrazole-isoxazoline hybrids have shown that the computational mechanistic results are in good agreement with the experimental data, confirming the regiochemistry of the cycloaddition products. nih.govresearchgate.net

Spectroscopic properties are another key area where theoretical models are rigorously tested against experimental data. Computational models, particularly using Time-Dependent DFT (TD-DFT), can predict electronic transitions, which are then compared with experimental UV-Vis spectra. ejournal.by Research on 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles, a related system, has demonstrated that the trends in computational UV-Vis spectra align well with experimental data. ejournal.by Furthermore, calculated NMR chemical shifts serve as a powerful tool for validating computed molecular geometries. For many 4,5-dihydro-1,2-oxazole derivatives, a strong correlation is observed between the experimental ¹H and ¹³C NMR chemical shifts and those simulated using DFT methods, such as the B3LYP/6-311++G(d,p) level of theory. ejournal.byacs.org This agreement provides high confidence in the accuracy of the computed three-dimensional structures.

The table below presents a comparison of experimental ¹H NMR chemical shifts with theoretical values for representative protons in a 3,5-disubstituted isoxazoline ring, illustrating the typical level of agreement achieved.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-5 (methine) | 5.90–6.05 (dd) | ~6.00 (s) | mdpi.comnih.gov |

| H-4a (methylene) | 3.75–3.90 (dd) | - | mdpi.com |

| H-4b (methylene) | 3.52–3.69 (dd) | - | mdpi.com |

dd = doublet of doublets, s = singlet. Note: Calculated values are often for a specific conformation and may not fully average all dynamic effects present in solution, hence minor differences in multiplicity and precise shift are expected.

In some cases, single-crystal X-ray diffraction provides the ultimate experimental validation of a computed structure. This technique yields precise bond lengths, bond angles, and dihedral angles of the molecule in the solid state. These geometric parameters can be directly compared with the optimized geometry obtained from DFT calculations. For a 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- ejournal.bynih.govdioxepino[5,6-d] ejournal.byoxazole compound, the crystal structure was determined and found to be in strong agreement with geometries optimized at the B3LYP/6-311++G(d,p) level of theory. acs.org

The table below summarizes the validation of computational models against various advanced experimental techniques for 4,5-dihydro-1,2-oxazole systems.

| Experimental Technique | Measured Parameter | Theoretical Method | Validated Property | Reference |

|---|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | Chemical shifts, coupling constants | DFT (e.g., B3LYP/6-31G(d,p)) | Molecular structure, regiochemistry, conformation | nih.govresearchgate.netmdpi.com |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | TD-DFT | Electronic transitions, frontier molecular orbital energies | ejournal.by |

| X-Ray Crystallography | Bond lengths, bond angles, dihedral angles | DFT | Optimized molecular geometry | acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak (m/z) | - | Molecular formula confirmation | nih.govresearchgate.net |

Ultimately, the iterative process of synthesizing derivatives of the 4,5-dihydro-1,2-oxazole core, characterizing them with advanced analytical methods, and comparing the results with high-level theoretical calculations leads to a deeper and more predictive understanding of their chemical behavior. This validated computational approach is invaluable for designing new molecules with specific desired properties and for elucidating complex reaction pathways that may be difficult to probe by experimental means alone.

Strategic Applications in Contemporary Organic Synthesis

Building Blocks for the Construction of Complex Organic Molecules.

The unique structural features of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole make it an attractive starting material for the synthesis of more elaborate molecules. The phenyl group at the 5-position provides a degree of rigidity and can be a site for further functionalization, while the chloromethyl group at the 3-position is a key reactive center for nucleophilic substitution and coupling reactions.

Synthesis of Natural Product Scaffolds and Advanced Chemical Analogs.

While direct applications of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole in the total synthesis of natural products are not extensively documented, its potential as a precursor to natural product scaffolds is significant. The 4,5-dihydro-1,2-oxazole ring is a key component of various natural products, and the chloromethyl group provides a convenient point for elaboration.

The reactivity of the chloromethyl group allows for the introduction of various side chains and functional groups, mimicking the structural diversity found in nature. For instance, the related compound, 3-(chloromethyl)-5-phenylisoxazole, has been utilized in the synthesis of conjugates of comenic acid, a natural product derivative. researchgate.net In these syntheses, the chloromethyl group undergoes nucleophilic substitution with the hydroxyl group of a comenic acid derivative. researchgate.net This suggests a plausible pathway for incorporating the 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole core into more complex, biologically relevant molecules.

The following table illustrates the types of substitution reactions that the chloromethyl group on a similar isoxazole (B147169) core can undergo, highlighting its potential for generating advanced chemical analogs.

| Nucleophile | Reagent | Product | Reference |

| Phenol | Substituted Phenol/Williamson ether synthesis conditions | 3-Aryloxymethyl-5-phenylisoxazole | researchgate.net |

| Methoxide | Sodium methylate in methanol | 3-Methoxymethyl-5-phenylisoxazole | researchgate.net |

| Thiolates | Sodium phenyl(benzyl, furfuryl)thiolates in methanol | 3-(Phenyl/benzyl/furfuryl)sulfanylmethyl-5-phenylisoxazole | researchgate.net |

| Amine | Morpholine (B109124) in methanol | 3-(Morpholinomethyl)-5-phenylisoxazole | researchgate.net |

These examples underscore the versatility of the chloromethyl group in forming new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of natural product analogs.

Access to Diverse Advanced Heterocyclic Systems via Rearrangements and Cyclizations.

The isoxazoline (B3343090) ring is not merely a passive scaffold but can actively participate in rearrangement and cyclization reactions to afford a variety of other heterocyclic systems. While specific examples involving 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole are scarce, the broader class of isoxazolines is known to undergo such transformations.

For instance, the N-O bond of the isoxazoline ring is susceptible to reductive cleavage, which can unmask a 1,3-amino alcohol functionality. This transformation is a powerful tool in synthetic chemistry, as the resulting amino alcohol can be a precursor to other heterocycles or acyclic structures with defined stereochemistry.

Furthermore, isoxazolines can be involved in cascade reactions that lead to the formation of more complex polycyclic systems. Research on the TCCA/NCS-promoted cascade cyclization of β,γ-unsaturated oximes demonstrates a method to produce 2-isoxazolines, which are precursors to a variety of other compounds. scirp.org The presence of the reactive chloromethyl group in 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole offers the potential for intramolecular cyclization reactions, where the chloromethyl group acts as an electrophile and another part of the molecule acts as a nucleophile, leading to the formation of fused or spirocyclic heterocyclic systems.

Role in Multi-Component and Cascade Reaction Sequences.

The reactivity of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole makes it a suitable candidate for inclusion in multi-component and cascade reactions, which are highly efficient methods for building molecular complexity in a single step.

Integration into Divergent Synthetic Platforms for Molecular Complexity.

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The dual reactivity of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole (the reactive chloromethyl group and the potential for isoxazoline ring transformations) makes it an ideal starting point for such platforms.

A synthetic strategy could involve initial diversification at the chloromethyl position through a series of nucleophilic substitutions, followed by a range of isoxazoline ring-opening or rearrangement reactions on each of the substituted products. This would lead to a wide array of molecular scaffolds from a single, readily accessible starting material. The synthesis of functionalized 4,5-dihydroisoxazoles decorated with a dimethylphosphinoyl group for the creation of combinatorial libraries showcases a similar strategy, highlighting the utility of substituted isoxazolines in generating molecular diversity. nuph.edu.ua

Development of Novel Chemical Diversity through Sequential Transformations.

Sequential transformations, where a series of reactions are carried out in a specific order without isolation of intermediates, can rapidly increase molecular complexity. The chloromethyl group of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole can be the starting point for such sequences.

For example, a Suzuki-Miyaura cross-coupling reaction could potentially be employed to replace the chlorine atom with an aryl or vinyl group. The newly introduced functionality could then participate in subsequent intramolecular reactions, such as a Diels-Alder or a Heck reaction, to construct polycyclic systems. While this has been demonstrated for 3-bromomethyl isoxazolines, the principle can be extended to the analogous chloromethyl compound. researchgate.net

The following table outlines a hypothetical sequential transformation starting from a related 3-halomethyl isoxazoline to illustrate the potential for generating chemical diversity.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-(Arylmethyl)-5-phenyl-4,5-dihydro-1,2-oxazole |

| 2 | Intramolecular C-H activation/cyclization | Pd catalyst, oxidant | Fused polycyclic isoxazoline derivative |

This type of sequential approach allows for the rapid generation of novel and complex molecular architectures, which is highly valuable in drug discovery and materials science.

Precursors for Functional Materials and Specialized Chemical Reagents.

The unique electronic and structural properties of the isoxazoline ring, combined with the ability to introduce various functionalities via the chloromethyl group, make 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole a potential precursor for functional materials and specialized chemical reagents.

For instance, the incorporation of isoxazoline moieties into polymer backbones or as pendant groups can influence the material's thermal, optical, and electronic properties. The synthesis of 4,5-dihydro-oxazoles immobilized on silica (B1680970) gel demonstrates the potential for creating supported reagents or catalysts. nih.gov Similarly, attaching 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole to a solid support could yield a versatile platform for solid-phase organic synthesis.

Furthermore, the isoxazoline scaffold is present in a number of commercial insecticides, where it acts by inhibiting GABA-gated chloride channels in insects. nih.gov This highlights the potential of derivatives of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole as specialized chemical reagents for biological screening and as leads for the development of new agrochemicals. The ability to easily modify the molecule at the chloromethyl position allows for the fine-tuning of its biological activity and physical properties.

Contribution to Chemical Library Design and Synthesis

The principles of combinatorial chemistry and high-throughput screening have revolutionized the drug discovery process. The ability to rapidly generate large collections of structurally diverse compounds is paramount to these efforts. 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is an excellent starting material for the construction of such chemical libraries due to its amenable reactivity and the three-dimensional nature of the dihydroisoxazole (B8533529) ring.

The chloromethyl group of 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole allows for parallel synthesis schemes where a common core is reacted with a diverse set of building blocks. This approach, known as diversity-oriented synthesis, can quickly generate a large number of distinct compounds for high-throughput screening (HTS).

A typical workflow for generating a chemical library from this scaffold is presented below:

| Reaction Type | Reagent Class | Resulting Functional Group |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Amines, Ethers, Thioethers |

| Suzuki Coupling (after conversion to boronate) | Aryl/Vinyl Halides | Biaryls, Styrenes |

| Sonogashira Coupling (after conversion to alkyne) | Aryl/Vinyl Halides | Diarylacetylenes |

| Click Chemistry (after conversion to azide) | Alkynes | Triazoles |

By employing automated synthesis platforms, thousands of derivatives can be prepared and subsequently screened against various biological targets to identify hit compounds with desired activities.

Beyond its application in drug discovery, 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole serves as a platform for exploring new regions of chemical space and developing novel synthetic methodologies. The unique reactivity of the isoxazoline ring system can be exploited to access novel heterocyclic scaffolds. For instance, ring-opening reactions or rearrangements of the dihydroisoxazole core can lead to the formation of other valuable five- or six-membered heterocycles.

The development of new synthetic methods that utilize this scaffold can expand the toolbox of organic chemists and enable the synthesis of previously inaccessible molecular architectures. The combination of the reactive chloromethyl group and the latent functionality within the isoxazoline ring provides a rich playground for methodological innovation.

Conclusion and Future Research Perspectives

Summary of Key Academic Research Contributions to 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole Chemistry

The chemistry of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is fundamentally rooted in the broader academic exploration of 4,5-dihydroisoxazoles (also known as 2-isoxazolines). While specific research focusing exclusively on this compound is limited in publicly accessible literature, its chemical identity is defined by contributions to the synthesis and reactivity of its core structural motifs.

A cornerstone contribution is the application of the 1,3-dipolar cycloaddition reaction for the construction of the dihydroisoxazole (B8533529) ring. This reaction, typically involving a nitrile oxide and an alkene, remains the most prevalent and versatile method for forming this heterocyclic system. The synthesis of 3-halo-Δ²-isoxazolines, a class to which the target compound belongs, is predominantly based on this pericyclic reaction, which is noted for its high degree of regio- and stereo-selectivity. researchgate.net For 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole, this would conceptually involve the cycloaddition of chloroacetonitrile (B46850) oxide with styrene (B11656).

Research into 3-halo-4,5-dihydroisoxazoles has established the halogen substituent as a key functional handle. The 3-bromo-Δ²-isoxazoline scaffold, a close analog, is recognized as a valuable electrophilic warhead capable of reacting with various nucleophiles. researchgate.net This body of work provides a framework for understanding the potential reactivity of the 3-chloromethyl group, which can similarly act as an electrophilic site for substitution reactions.

Furthermore, crystallographic studies on related compounds, such as 3-(4-Chloro-phenyl)-5-phenyl-4,5-di-hydro-1,3-oxazole, have provided insight into the likely conformation of the heterocyclic ring. nih.gov These studies indicate that the five-membered ring typically adopts an envelope conformation, which influences its stability and reactivity. nih.gov

Identification of Promising Avenues for Future Methodological Development in Dihydro-1,2-Oxazole Synthesis and Reactivity

The development of novel and more efficient synthetic methodologies for dihydro-1,2-oxazoles represents a vibrant area of ongoing research. Future advancements are likely to focus on improving efficiency, selectivity, and sustainability.

Catalytic and Asymmetric Synthesis: A significant opportunity lies in the development of catalytic, and particularly asymmetric, 1,3-dipolar cycloaddition reactions. While the reaction is often highly selective, the use of chiral catalysts could provide precise control over the stereochemistry at the 5-position, leading to enantiomerically pure 5-phenyl-substituted dihydro-1,2-oxazoles. This is crucial for applications where specific stereoisomers are required.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes environmentally benign methods. Future research could explore the use of microwave irradiation, which has been shown to accelerate cascade reactions for the synthesis of other oxazole (B20620) derivatives. nih.gov The development of one-pot reactions that combine the formation of the nitrile oxide and the subsequent cycloaddition without isolating intermediates would also enhance the efficiency and reduce waste. researchgate.net

Novel Cyclization Strategies: Beyond traditional cycloadditions, exploring alternative cyclization pathways could yield new synthetic routes. For instance, Lewis acid-promoted three-component cyclizations and transition-metal-catalyzed reactions, which have been successful for other oxazole and oxazoline (B21484) syntheses, could be adapted for the dihydro-1,2-oxazole core. researchgate.netnih.gov

The table below summarizes promising research directions for the synthesis of substituted dihydro-1,2-oxazoles.

| Research Avenue | Methodological Goal | Potential Impact on Synthesis of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole |

| Asymmetric Catalysis | Development of chiral Lewis acids or organocatalysts. | Enantioselective synthesis to access specific stereoisomers. |

| Green Synthesis | Utilization of microwave-assistance, ultrasound, or flow chemistry. | Reduced reaction times, increased yields, and lower environmental impact. |

| One-Pot Procedures | Tandem reactions combining multiple synthetic steps without purification of intermediates. | Improved step-economy and overall efficiency. |

| Novel Cyclizations | Exploration of transition-metal catalyzed or multicomponent reactions. | Discovery of alternative synthetic pathways with different substrate scopes or selectivities. |

Unexplored Synthetic Challenges and Open Theoretical Questions Pertaining to the Compound's Chemical Behavior

Despite the established fundamentals, several synthetic and theoretical challenges remain in the chemistry of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole.

Unexplored Synthetic Challenges:

Regiocontrol in Cycloaddition: The 1,3-dipolar cycloaddition between an unsymmetrical alkene (styrene) and a nitrile oxide can potentially yield two regioisomers. While often predictable based on frontier molecular orbital theory, achieving exclusive regioselectivity for the desired 3,5-disubstituted product over the 3,4-disubstituted isomer can be challenging and substrate-dependent. A systematic study to control this regioselectivity would be a significant contribution.

Tandem Functionalization: The chloromethyl group is a reactive handle for subsequent modifications. A major synthetic challenge is the development of tandem or cascade reactions where the dihydro-1,2-oxazole ring is first constructed and the C-Cl bond is then functionalized in situ via nucleophilic substitution, cross-coupling, or other transformations. This would provide rapid access to a diverse library of derivatives.

Ring-Opening and Rearrangement: The N-O bond of the dihydroisoxazole ring is susceptible to cleavage under various conditions (e.g., reductive or oxidative), leading to valuable linear structures like β-hydroxy ketones or γ-amino alcohols. A key challenge is to selectively perform reactions on the chloromethyl group without inducing premature or unwanted cleavage of the heterocyclic ring.

Open Theoretical Questions:

Conformational Dynamics: While a static envelope conformation is expected, the dynamic behavior of the ring and the rotational barrier of the C5-phenyl bond have not been thoroughly investigated. nih.gov Computational studies could elucidate the most stable conformations and the energy landscape for conformational changes, which are crucial for understanding its interactions and reactivity.

N-O Bond Lability: Theoretical calculations, such as Density Functional Theory (DFT), could provide quantitative insights into the strength and reactivity of the N-O bond. ejournal.by Understanding how the electronic effects of the 3-chloromethyl and 5-phenyl substituents influence the stability and cleavage of this bond is a critical open question.

Reaction Mechanisms: The mechanisms of potential reactions, such as nucleophilic substitution at the chloromethyl group or base-catalyzed elimination, warrant theoretical investigation. Computational modeling could predict reaction pathways, transition state energies, and the potential for competing side reactions, guiding future experimental work.

The table below outlines key unexplored areas pertaining to the compound.

| Area of Inquiry | Specific Challenge or Question | Relevance |

| Synthesis | Achieving complete regioselectivity in the cycloaddition reaction. | Fundamental for ensuring pure product formation. |

| Synthesis | Developing tandem reactions involving ring formation and chloromethyl group functionalization. | Increases molecular complexity efficiently. |

| Reactivity | Understanding the chemoselectivity between reactions at the chloromethyl group versus ring-opening. | Critical for predictable synthetic transformations. |

| Theory | What is the preferred ring conformation and the rotational barrier of the phenyl group? | Influences stereochemical outcomes and molecular recognition. |

| Theory | How do substituents electronically impact the stability and reactivity of the N-O bond? | Key to predicting and controlling ring-opening reactions. |

Q & A

Q. What are the common synthetic routes for 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions. For example:

- Cyclization of nitrile oxides with chloromethyl alkenes : Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with chloromethyl-substituted alkenes under mild conditions (e.g., room temperature, dichloromethane solvent) to form the oxazole ring .

- Vilsmeier–Haack reaction : Used for introducing aldehyde groups into heterocycles, which can be adapted for chloromethyl derivatives by substituting with PCl₃ or POCl₃ .

Optimization strategies : - Vary catalysts (e.g., Lewis acids like ZnCl₂) to improve regioselectivity.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for thermal stability).

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How is the structural configuration of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 200 K) provides bond lengths, angles, and dihedral angles. For example, the oxazole ring typically shows a mean C–C bond length of 1.47 Å, and the chloromethyl group adopts a staggered conformation relative to the phenyl ring .

- NMR spectroscopy :

- ¹H NMR : The chloromethyl proton resonates at δ ~4.2–4.5 ppm as a triplet (coupling with adjacent CH₂).

- ¹³C NMR : The oxazole carbons appear at δ ~150–160 ppm, while the chloromethyl carbon is δ ~45–50 ppm .

- IR spectroscopy : C-Cl stretching vibrations are observed at ~650–750 cm⁻¹, and oxazole C=N stretches at ~1600 cm⁻¹ .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate polar byproducts.

- Recrystallization : Ethanol or acetone/water mixtures are ideal due to the compound’s moderate solubility.

- Distillation : For volatile impurities, short-path distillation under reduced pressure (e.g., 0.1 mmHg) preserves thermal stability .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance the electrophilicity of the chloromethyl group, accelerating SN2 reactions. For example, a para-nitro substituent increases reaction rates by 3-fold compared to unsubstituted phenyl .

- Steric effects : Ortho-substituents hinder nucleophile access, reducing yields by ~40% in bulky tert-butylamine reactions .

Experimental design : - Synthesize derivatives with varied substituents (e.g., -OCH₃, -CF₃).

- Compare kinetic data (e.g., pseudo-first-order rate constants) using UV-Vis or GC-MS .

Q. What computational methods are used to predict the compound’s electronic properties and reaction pathways?

Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) basis sets model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, consistent with experimental observations .

- Molecular dynamics (MD) simulations : Assess solvation effects on reaction mechanisms (e.g., SN1 vs. SN2) in polar aprotic solvents .

- Docking studies : Evaluate potential bioactivity by docking into protein targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) .

Q. How can discrepancies in reported synthetic yields be addressed through mechanistic studies?

Methodological Answer:

- Controlled variable analysis : Systematically test factors like temperature, solvent, and catalyst loading. For example, increasing reaction temperature from 25°C to 60°C may improve yields by 15% but risk decomposition .

- In situ monitoring : Use ReactIR or NMR to detect intermediates (e.g., nitrile oxides) and identify bottlenecks .

- Isotope labeling : Introduce ¹³C or ²H to trace kinetic isotope effects (KIEs) and elucidate rate-determining steps .

Q. What strategies are employed to study the stereochemical outcomes in derivatives of this oxazole?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA columns with n-hexane/isopropanol (95:5) to resolve enantiomers.

- Circular dichroism (CD) : Correlate Cotton effects with absolute configurations (e.g., positive peak at 220 nm for R-enantiomers) .

- X-ray crystallography with anomalous scattering : Assign configurations using Flack parameters (e.g., Flack x = 0.03(2) confirms R configuration) .

Q. How to design experiments to assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- In vitro assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ ~12 µM in HeLa cells) .

- Enzyme inhibition : Measure IC₅₀ for targets like acetylcholinesterase using Ellman’s method .

- Structure-activity relationship (SAR) : Modify the chloromethyl group to -OH or -NH₂ and compare bioactivity .

- ADMET profiling : Use Caco-2 cells for permeability assays and cytochrome P450 isoforms for metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products